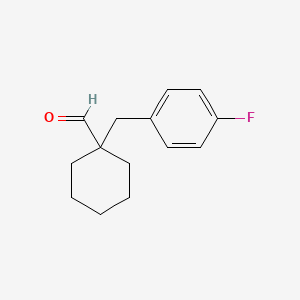
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde is an organic compound that features a cyclohexane ring substituted with a 4-fluorobenzyl group and an aldehyde functional group
Métodos De Preparación
The synthesis of 1-(4-Fluorobenzyl)cyclohexanecarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with cyclohexanecarbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-Fluorobenzyl)cyclohexanecarbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and condensation reactions. The fluorine atom on the benzyl group can influence the reactivity and stability of the compound, making it a useful tool in synthetic chemistry.
Comparación Con Compuestos Similares
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde can be compared with other similar compounds such as:
Cyclohexanecarbaldehyde: Lacks the fluorobenzyl group, making it less versatile in certain chemical reactions.
4-Fluorobenzyl chloride: Contains the fluorobenzyl group but lacks the cyclohexane ring and aldehyde functionality.
Benzylcyclohexanecarbaldehyde: Similar structure but without the fluorine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring and a reactive aldehyde group, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H17FO |
|---|---|
Peso molecular |
220.28 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C14H17FO/c15-13-6-4-12(5-7-13)10-14(11-16)8-2-1-3-9-14/h4-7,11H,1-3,8-10H2 |
Clave InChI |
AKNMVMHLZZMKHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC2=CC=C(C=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


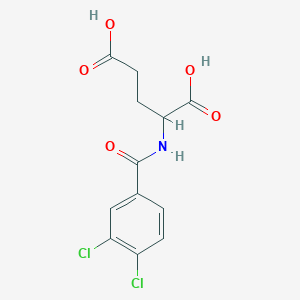
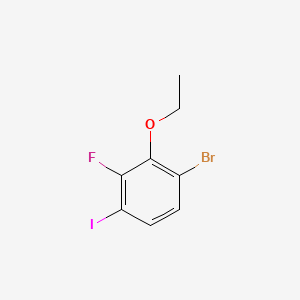
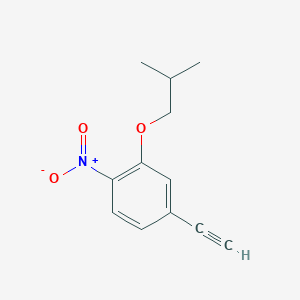
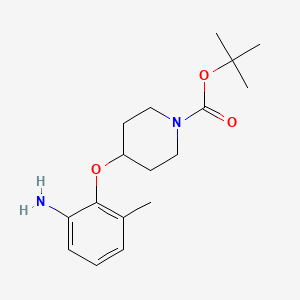
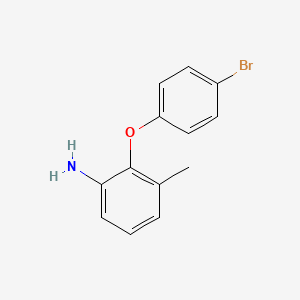
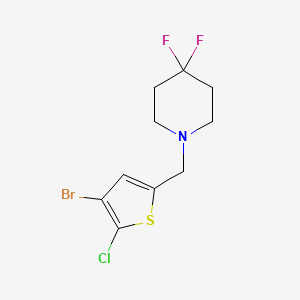
![(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14767283.png)
![3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14767284.png)
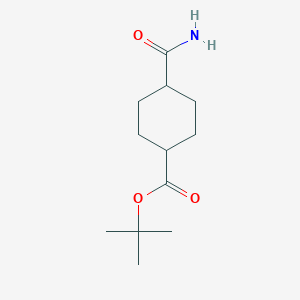
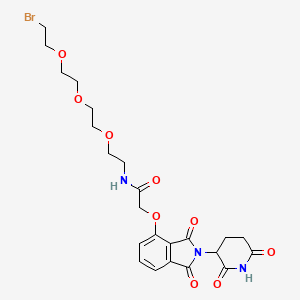


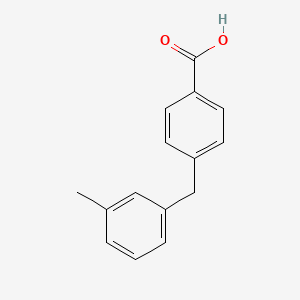
![(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(azetidine-2-carbonyl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B14767337.png)
